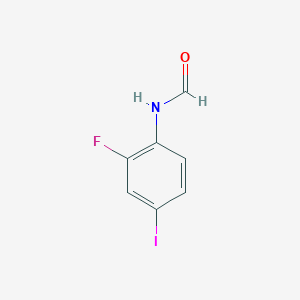
N-(2-fluoro-4-iodophenyl)formamide
Übersicht
Beschreibung
N-(2-fluoro-4-iodophenyl)formamide is an organic compound with the molecular formula C7H5FINO It is a derivative of phenylformamide, where the phenyl ring is substituted with fluorine and iodine atoms at the 2 and 4 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-4-iodophenyl)formamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenylformamide derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing fluorine and iodine atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-4-iodophenyl)formamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It can be employed in the design of fluorescent probes for imaging and diagnostic purposes.
Wirkmechanismus
The mechanism of action of N-(2-fluoro-4-iodophenyl)formamide involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The electron-withdrawing nature of these substituents can modulate the compound’s reactivity and stability in biological systems .
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-4-chlorophenylformamide
- 2-Fluoro-4-bromophenylformamide
- 2-Fluoro-4-methylphenylformamide
Comparison: N-(2-fluoro-4-iodophenyl)formamide is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. Compared to its chlorinated or brominated analogs, the iodine substituent provides higher molecular weight and different reactivity patterns, making it suitable for specific applications in synthesis and material science .
Eigenschaften
Molekularformel |
C7H5FINO |
|---|---|
Molekulargewicht |
265.02 g/mol |
IUPAC-Name |
N-(2-fluoro-4-iodophenyl)formamide |
InChI |
InChI=1S/C7H5FINO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-4H,(H,10,11) |
InChI-Schlüssel |
LGEPQFZGDQOFFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)F)NC=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]ethan-1-one](/img/structure/B8664377.png)

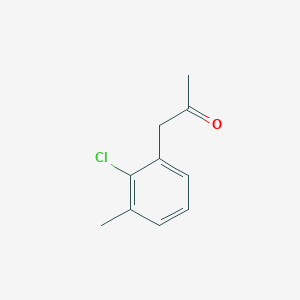
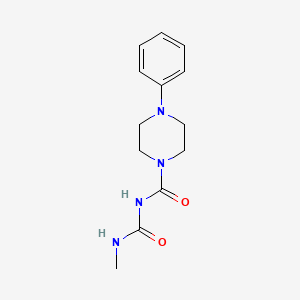
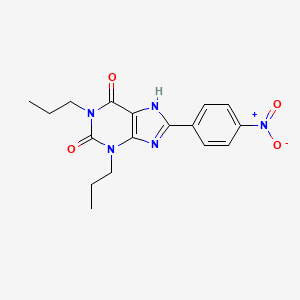
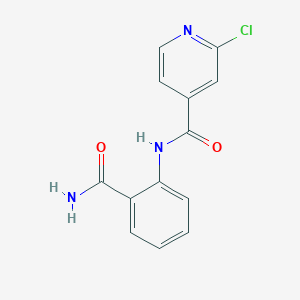
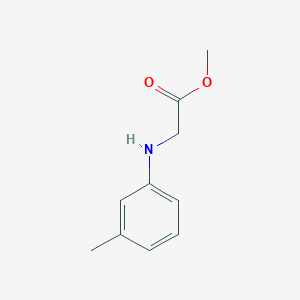
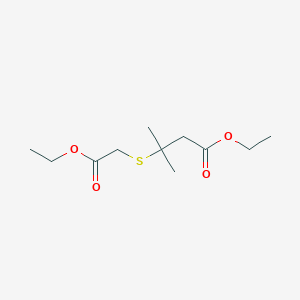
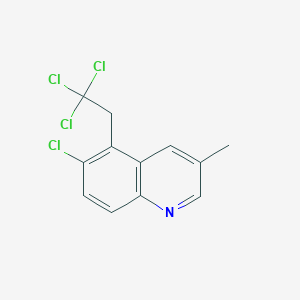
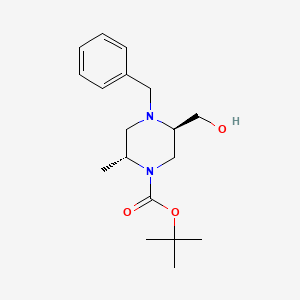
![6-[(2,2-Diphenylethyl)amino]-N-[2-(1-piperidinyl)ethyl]-9H-purine-2-carboxamide](/img/structure/B8664457.png)
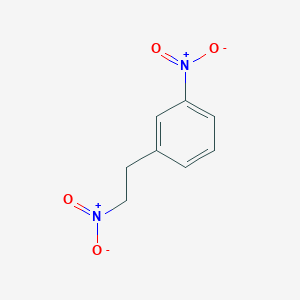
![1(3H)-Isobenzofuranone, 3-[4-(dimethylamino)phenyl]-3-(diphenylamino)-](/img/structure/B8664476.png)
